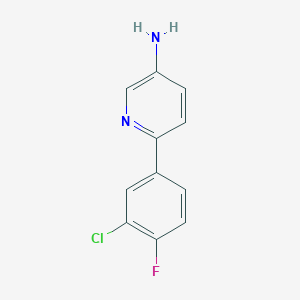

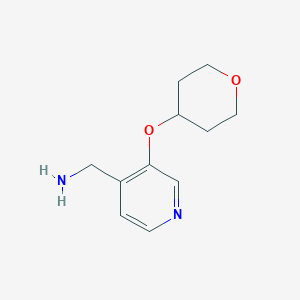

![molecular formula C10H9N3O2S B1471806 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}essigsäure CAS No. 1368448-35-4](/img/structure/B1471806.png)

2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}essigsäure

Übersicht

Beschreibung

Synthesis Analysis

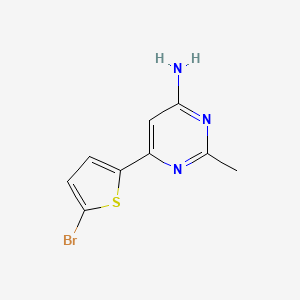

The synthesis of pyrimidine derivatives, such as “2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid”, often involves the condensation between an aldehyde and urea, similar to the Mannich condensation . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Molecular Structure Analysis

The molecular structure of “2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid” is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is attached to a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms.Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Thiophenderivate, zu denen auch Verbindungen ähnlich der „2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}essigsäure“ gehören, haben sich als antimikrobiell erwiesen. Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika und Behandlungen von bakteriellen Infektionen .

Analgetische und entzündungshemmende Anwendungen

Verbindungen, die strukturell mit der von Ihnen gewünschten Verbindung verwandt sind, haben eine analgetische und entzündungshemmende Wirkung gezeigt, was auf eine potenzielle Verwendung zur Schmerzlinderung und Entzündungsbekämpfung hindeutet .

Antitumor-Aktivität

Es wurde festgestellt, dass einige Thiophenderivate morphologische und nukleare Veränderungen in Tumorzellen induzieren, was auf eine mögliche Rolle in der Krebstherapie hindeutet .

Hemmung der Alzheimer-Krankheit

Derivate des Thiophens wurden als potenzielle Inhibitoren gegen die Alzheimer-Krankheit synthetisiert, was auf eine therapeutische Anwendung bei neurodegenerativen Erkrankungen hindeutet .

Korrosionsschutz

Im Bereich der Materialwissenschaften werden Thiophenderivate als Inhibitoren der Korrosion von Metallen eingesetzt, was für den Schutz von Industrieanlagen und -infrastruktur von Bedeutung ist .

Herstellung von Leuchtdioden (LEDs)

Thiophenverbindungen werden aufgrund ihrer wünschenswerten elektronischen Eigenschaften auch bei der Herstellung von LEDs eingesetzt, was zu Fortschritten in der Displaytechnologie beiträgt .

Strukturuntersuchung und -analyse

Die strukturellen Eigenschaften von Thiophenderivaten werden untersucht, was wichtig ist, um ihr Verhalten und ihre potenziellen Anwendungen in verschiedenen Bereichen zu verstehen .

Synthese neuer Verbindungen

Thiophenderivate dienen als Ausgangsmaterialien für die Synthese einer Reihe neuartiger Verbindungen mit vielfältigen Anwendungen, von Pharmazeutika bis hin zur Materialwissenschaft .

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.

Mode of Action

It is suggested that similar compounds may act as inhibitors of certain biochemical processes . The compound’s interaction with its targets could result in changes to these processes, potentially leading to its observed effects.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antioxidant activity . This suggests that the compound may affect pathways related to oxidative stress and free radical scavenging.

Pharmacokinetics

The compound’s degree of lipophilicity, which can impact its ability to diffuse into cells, is a factor that could influence its bioavailability .

Result of Action

Similar compounds have been found to exhibit antioxidant activity , suggesting that this compound may also have the ability to neutralize harmful free radicals at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a dual inhibitor of growth factor receptors, which are essential for cell proliferation and survival . The compound’s interaction with these receptors suggests its potential use in cancer therapy. Additionally, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can lead to the suppression of cell growth, making it a potential candidate for anticancer drugs.

Cellular Effects

The effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of growth factor receptors can lead to the downregulation of signaling pathways that promote cell proliferation . This can result in reduced cell growth and increased apoptosis in cancer cells. Furthermore, the compound’s interaction with DHFR can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid exerts its effects through several mechanisms. It binds to growth factor receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis. Additionally, the compound inhibits DHFR by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and leads to cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on growth factor receptors and DHFR . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits growth factor receptors and DHFR, leading to reduced cell proliferation and increased apoptosis . At high doses, the compound can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate DNA synthesis and cell proliferation . The compound’s inhibition of DHFR disrupts the folate cycle, leading to reduced production of tetrahydrofolate and subsequent inhibition of DNA synthesis . This disruption can result in cell cycle arrest and apoptosis, making the compound a potential candidate for anticancer therapy.

Transport and Distribution

The transport and distribution of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on growth factor receptors and DHFR . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with growth factor receptors and DHFR . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This precise localization is crucial for the compound’s inhibitory effects on cell proliferation and DNA synthesis.

Eigenschaften

IUPAC Name |

2-[(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-10(15)5-11-9-4-7(12-6-13-9)8-2-1-3-16-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHNRGMXWFGUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=N2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

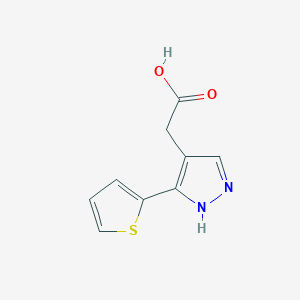

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)

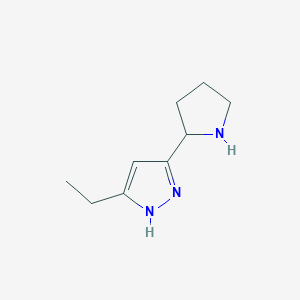

![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)

![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

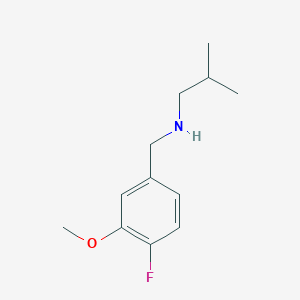

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)

![2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1471746.png)